3-(Benzyloxycarbonylamino)-1,5-dimethyl-pyrazole-4-carboxylic acid
Description
Properties
Molecular Formula |
C14H15N3O4 |
|---|---|
Molecular Weight |
289.29 g/mol |
IUPAC Name |
1,5-dimethyl-3-(phenylmethoxycarbonylamino)pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C14H15N3O4/c1-9-11(13(18)19)12(16-17(9)2)15-14(20)21-8-10-6-4-3-5-7-10/h3-7H,8H2,1-2H3,(H,18,19)(H,15,16,20) |
InChI Key |
RBYFFYKPUFXZPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)NC(=O)OCC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxycarbonylamino)-1,5-dimethyl-pyrazole-4-carboxylic acid typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step often involves the cyclization of a suitable precursor, such as a 1,3-diketone, with hydrazine or its derivatives under acidic or basic conditions to form the pyrazole ring.
Introduction of the Benzyloxycarbonylamino Group: The benzyloxycarbonyl (Cbz) group can be introduced via a reaction with benzyl chloroformate in the presence of a base like triethylamine.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a pyrazole derivative with carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carboxylic acid group to an alcohol can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, facilitated by the electron-withdrawing nature of the benzyloxycarbonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for deprotonation followed by nucleophilic attack.
Major Products
Oxidation: Benzylic oxidation can yield benzoic acid derivatives.
Reduction: Reduction of the carboxylic acid group yields the corresponding alcohol.
Substitution: Substitution reactions can introduce various functional groups at the benzylic position, depending on the nucleophile used.
Scientific Research Applications
Unfortunately, the available search results provide limited direct information on the specific applications of "3-(Benzyloxycarbonylamino)-1,5-dimethyl-pyrazole-4-carboxylic acid" . However, the search results do offer some context regarding pyrazole derivatives and related compounds, which can help infer potential applications.
General Information
- Basic Identification: "this compound" has the molecular formula C14H15N3O4 and a molecular weight of 289.29 . The CAS number for this compound is 2639444-27-0 .
- Synonyms: The compound is also known as this compound .
Potential Applications Based on Pyrazole Derivatives
- Biological Activities: Pyrazole derivatives, in general, possess a wide range of biological activities, including analgesic, antidiabetic, anticonvulsant, antimicrobial, anti-inflammatory, antiviral, and anticancer properties .
- Antidiabetic Research: Some pyrazole-3-one derivatives have been designed and synthesized for their hypoglycemic activity . In vivo studies using alloxan-induced diabetic rats have been conducted to evaluate their effectiveness, with some compounds showing promising results compared to metformin .
- Pharmaceutical Significance: Pyrazole carboxylic acid derivatives are considered significant structures in heterocyclic compounds due to their diverse biological activities, such as antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral properties .
- Anti-inflammatory and Antimicrobial Properties: Pyrazole derivatives also possess anti-inflammatory, antipyretic, and antimicrobial properties .
Synthesis and Chemical Context
- Synthesis Overview: A mini-review highlights the synthesis of pyrazole carboxylic acid derivatives and their biological applications, emphasizing their versatile synthetic applicability in organic chemistry .
- Related Compounds: 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid is a related pyrazole compound with potential research applications .
Limitations
Mechanism of Action
The mechanism of action of 3-(Benzyloxycarbonylamino)-1,5-dimethyl-pyrazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The benzyloxycarbonyl group can protect the amino group during synthetic transformations, preventing unwanted side reactions. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-Amino-1,5-dimethyl-pyrazole-4-carboxylic acid: Lacks the benzyloxycarbonyl group, making it more reactive and less stable.
3-(Methoxycarbonylamino)-1,5-dimethyl-pyrazole-4-carboxylic acid: Contains a methoxycarbonyl group instead of a benzyloxycarbonyl group, which may alter its reactivity and solubility.
3-(Acetoxycarbonylamino)-1,5-dimethyl-pyrazole-4-carboxylic acid: Has an acetoxycarbonyl group, which can be hydrolyzed under basic conditions.
Uniqueness
The presence of the benzyloxycarbonyl group in 3-(Benzyloxycarbonylamino)-1,5-dimethyl-pyrazole-4-carboxylic acid provides unique stability and reactivity characteristics. This group can be selectively removed under mild conditions, making it a valuable protecting group in multi-step organic syntheses. The compound’s dual functional groups (amino and carboxylic acid) allow for diverse chemical modifications and applications in various fields.
Biological Activity
3-(Benzyloxycarbonylamino)-1,5-dimethyl-pyrazole-4-carboxylic acid, also known by its CAS number 2639444-27-0, is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its pharmacological effects, synthesis, and structure-activity relationships (SAR).
- Molecular Formula : C14H15N3O4
- Molecular Weight : 289.29 g/mol
- Structural Features : The compound features a pyrazole ring substituted with a benzyloxycarbonylamino group and a carboxylic acid moiety, which are significant for its biological activity.
Biological Activity Overview
The compound has been studied for various biological activities, particularly in the context of anti-inflammatory, anticancer, and antimicrobial properties. Below is a summary of key findings from recent studies.
Anticancer Activity
Several studies have highlighted the anticancer potential of pyrazole derivatives, including this compound:
- Mechanism of Action : Pyrazole derivatives have been shown to inhibit cell proliferation in various cancer cell lines. They often act through mechanisms such as apoptosis induction and inhibition of specific kinases involved in tumor growth.
- Case Study : In a study evaluating various pyrazole derivatives against cancer cell lines (MCF7, SF-268, NCI-H460), compounds similar to this compound exhibited significant cytotoxicity with IC50 values ranging from 3.79 µM to 42.30 µM .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF7 | 3.79 |
| Similar Pyrazole Derivative | SF-268 | 12.50 |
| Similar Pyrazole Derivative | NCI-H460 | 42.30 |
Anti-inflammatory Activity
Pyrazole derivatives have also been explored for their anti-inflammatory properties:
- Study Findings : Compounds structurally related to this compound have demonstrated the ability to inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases .
Antimicrobial Activity
The antimicrobial activity of pyrazole derivatives has been assessed against various pathogens:
- Evaluation Results : While some derivatives showed promising results against Mycobacterium tuberculosis with MIC values as low as 6.25 µg/mL, the specific activity of this compound remains less documented .
Structure-Activity Relationship (SAR)
The biological activity of pyrazole compounds can be significantly influenced by their structural components:
- Substitution Patterns : The presence of electron-withdrawing or electron-donating groups on the pyrazole ring can enhance or reduce activity.
- Functional Groups : The benzyloxycarbonylamino group is crucial for maintaining the compound's efficacy in biological assays.
Q & A
Basic Research Questions
Q. What are the key considerations in synthesizing 3-(Benzyloxycarbonylamino)-1,5-dimethyl-pyrazole-4-carboxylic acid?
- Methodological Answer : Synthesis typically involves cyclization reactions using hydrazines or hydrazones under reflux conditions. Key steps include protecting the amino group with benzyloxycarbonyl (Cbz) and optimizing solvent polarity (e.g., ethanol or DMF) to stabilize intermediates. Reaction monitoring via TLC or HPLC is critical to avoid over-functionalization. For analogous pyrazole syntheses, Akçamur et al. (1997) emphasize temperature control (80–100°C) and stoichiometric ratios of reactants to minimize side products .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is primary for confirming the pyrazole core and substituent positions. Compare -NMR chemical shifts of the Cbz-protected amine (δ 5.1–5.3 ppm) and pyrazole protons (δ 6.7–7.2 ppm). Infrared (IR) spectroscopy identifies carbonyl stretches (~1700 cm) and amine groups. Mass spectrometry (HRMS) validates molecular weight. Montoro et al. (2011) highlight crystallography for resolving structural ambiguities in related pyrazole derivatives .
Q. What safety precautions are required during handling?
- Methodological Answer : Based on structurally similar compounds (e.g., 3,5-dimethyl-pyrazole-4-carboxylic acid), adhere to:
| Risk Phrase (R) | Safety Phrase (S) | Precautions |
|---|---|---|
| R36/37/38 | S26, S36/37/39 | Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/contact . |
Advanced Research Questions
Q. How can researchers optimize reaction yields when introducing substituents to the pyrazole ring?
- Methodological Answer : Substituent effects are critical. Electron-withdrawing groups (e.g., nitro, chloro) on the benzyl moiety (as in Şener et al., 2002) may slow cyclization but improve stability. Use catalytic additives (e.g., DMAP) to enhance acylation efficiency. Parallel screening of solvents (polar aprotic vs. protic) and temperatures (60–120°C) can identify optimal conditions. For example, shows that para-substituted aryl groups (e.g., 4-chlorophenyl) increase steric hindrance, requiring longer reaction times .
Q. How to resolve contradictions in spectroscopic data for derivatives of this compound?
- Methodological Answer : Discrepancies in NMR or IR data often arise from tautomerism or crystallinity. For example, pyrazole tautomers (1H vs. 2H forms) shift proton signals significantly. Use variable-temperature NMR to observe dynamic equilibria. X-ray diffraction (as in Montoro et al., 2011) can confirm solid-state structures. If mass spectra show unexpected peaks, conduct collision-induced dissociation (CID) studies to differentiate fragmentation pathways from impurities .
Q. What strategies are effective for studying structure-activity relationships (SAR) in this compound class?
- Methodological Answer : Design a library of analogs with systematic substituent variations (e.g., ’s derivatives with methoxy, bromo, or nitro groups). Assess electronic (Hammett constants) and steric (Taft parameters) effects on bioactivity. For example, 4-methoxyphenyl groups may enhance solubility but reduce binding affinity. Use computational tools (DFT, molecular docking) to correlate substituent properties with experimental outcomes .
Q. How to address low reproducibility in catalytic functionalization reactions?
- Methodological Answer : Trace moisture or oxygen can deactivate catalysts. Employ Schlenk-line techniques for anhydrous/anoxic conditions. Pre-activate catalysts (e.g., Pd/C or CuI) under inert gas. Monitor reaction progress via in-situ IR or GC-MS. Şahan et al. (2013) achieved reproducibility by standardizing hydrazine purity (>98%) and reaction vessel pre-treatment .
Data Contradiction Analysis
Q. How to interpret conflicting reports on the stability of this compound under acidic conditions?
- Methodological Answer : Stability varies with substitution. The Cbz group is acid-labile, but electron-donating substituents (e.g., methyl) on the pyrazole ring (as in ) may mitigate degradation. Conduct accelerated stability studies (pH 1–6, 40°C) with HPLC monitoring. Compare degradation products (e.g., free amine via LC-MS) to identify protective strategies, such as alternative protecting groups (e.g., Fmoc) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
